3-Chloro-5-(difluoromethyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-(difluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,7H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHXZXLCQOUVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Cl)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248404-77-3 | |
| Record name | 3-chloro-5-(difluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Rationale for Dedicated Academic Investigation of 3 Chloro 5 Difluoromethyl Benzoic Acid
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, two primary disconnections are considered strategic: the carbon-carbon bond of the carboxylic acid group and the carbon-chlorine bond.
C(aryl)-COOH Disconnection: This approach suggests the introduction of the carboxylic acid group onto a pre-existing 1-chloro-3-(difluoromethyl)benzene (B7963475) ring. This can be achieved through methods like carboxylation of an organometallic intermediate (e.g., Grignard or organolithium reagent) or direct carboxylation of the aromatic ring.
C(aryl)-Cl Disconnection: This strategy involves the chlorination of a 5-(difluoromethyl)benzoic acid precursor. This is a classic electrophilic aromatic substitution reaction where the regioselectivity is dictated by the directing effects of the existing substituents.
A third possibility involves disconnecting the C(aryl)-CF2H bond, which would entail the difluoromethylation of a 3-chlorobenzoic acid derivative. These primary disconnections form the basis for the established synthetic routes discussed below.
Established Synthetic Routes to this compound
Several synthetic pathways have been developed, primarily falling into two major categories based on the final key bond-forming step.
This convergent approach focuses on modifying a pre-existing benzoic acid derivative. A likely and direct route is the electrophilic aromatic substitution on 5-(difluoromethyl)benzoic acid. The carboxylic acid and the difluoromethyl group are both meta-directing deactivators. Therefore, direct chlorination should theoretically yield the desired this compound isomer.
The synthesis of the precursor, 5-(difluoromethyl)benzoic acid, can be accomplished through various fluorination techniques. For instance, O-difluoromethylation of aromatic carboxylic acids can be achieved using difluoromethylene phosphobetaine as a difluorocarbene precursor. chemrevlett.com
An alternative strategy involves the carboxylation of an aromatic ring that already contains the chloro and difluoromethyl substituents, namely 1-chloro-3-(difluoromethyl)benzene. This can be achieved through several methods:
Organometallic Intermediates: The aromatic compound can be converted into an organolithium or Grignard reagent, which then reacts with carbon dioxide to form the corresponding carboxylate salt. Subsequent acidification yields the final benzoic acid derivative. Directed ortho-metallation followed by carboxylation is a powerful tool for achieving high regioselectivity.
Direct C-H Carboxylation: Modern methods allow for the direct carboxylation of aromatic C-H bonds using CO2. This is often achieved using transition metal catalysts or strong Lewis acids. researchgate.net For instance, Lewis acid-mediated carboxylation, such as with aluminum trichloride (B1173362) (AlCl3), can activate CO2 for electrophilic attack on the aromatic ring. scirp.org The combination of AlCl3 with organosilanes has been shown to form "Frustrated Lewis Pairs" that effectively catalyze the carboxylation of aromatics. scirp.org
Complex organic molecules often require multi-step synthetic sequences. For substituted benzoic acids, these can involve a series of functional group interconversions and aromatic substitution reactions. truman.edulibretexts.org A hypothetical multi-step synthesis for this compound could involve:
Starting with a simple, commercially available substituted benzene.
Sequentially introducing the required functional groups (chloro, difluoromethyl, and carboxyl) through a series of reactions like nitration, reduction, diazotization, halogenation, and oxidation/carboxylation. researchgate.net
For example, a synthetic plan could start with 3-chloroaniline, introduce the difluoromethyl group, and then convert the amino group into a carboxylic acid via Sandmeyer-type reactions or other functional group transformations.
The following table summarizes the primary synthetic strategies:
| Strategy | Precursor | Key Reaction | Reagents |
| Halogenation | 5-(Difluoromethyl)benzoic acid | Electrophilic Aromatic Chlorination | Cl2, Lewis Acid (e.g., FeCl3, AlCl3) |
| Carboxylation via Organometallic | 1-Chloro-3-(difluoromethyl)benzene | Metal-Halogen Exchange & Carboxylation | n-BuLi or Mg, then CO2 |
| Direct Carboxylation | 1-Chloro-3-(difluoromethyl)benzene | C-H Carboxylation | CO2, Catalyst (e.g., AlCl3/R3SiCl) |
This table is generated based on established chemical principles and may not reflect experimentally optimized conditions for this specific compound.
Advanced Reaction Conditions and Catalytic Systems
The efficiency of any synthetic route depends heavily on the reaction conditions and the use of appropriate catalysts.
Achieving high yield and regioselectivity is paramount in chemical synthesis. For the routes described above, several parameters can be optimized:
Temperature: Electrophilic aromatic substitution reactions are often temperature-sensitive. For example, in nitration reactions on benzoic acid, keeping the temperature low (e.g., below 0°C) is crucial to minimize the formation of unwanted ortho-isomers. truman.edu
Catalyst Choice and Loading: In Friedel-Crafts type reactions (halogenation or acylation), the choice and amount of Lewis acid catalyst (e.g., AlCl3, FeCl3, Bi(OTf)3) can significantly impact the reaction rate and selectivity. beilstein-journals.org Similarly, in direct carboxylation, the specific Lewis acid and any co-catalysts or additives are critical for activating both the aromatic ring and the carbon dioxide. scirp.org
Solvent: The choice of solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome.
Reaction Time: Monitoring the reaction progress (e.g., by TLC or GC) is essential to determine the optimal time for quenching the reaction to maximize product yield and minimize byproduct formation.
A practical example of optimization is seen in the synthesis of a related compound, where changing the reduction conditions improved the yield from 57% to 90%. researchgate.net For a Sandmeyer-type reaction on a trifluoromethyl-substituted intermediate, specific temperatures (45-50°C) and reagents (tBuONO, CuCl) were used to achieve a 60% yield after purification. chemdad.com
The table below illustrates parameters that are typically optimized in relevant reaction types.
| Reaction Type | Parameter | Typical Range/Options | Effect on |
| Electrophilic Chlorination | Temperature | -10°C to 50°C | Regioselectivity, Byproduct formation |
| Catalyst | FeCl3, AlCl3, I2 | Reaction Rate, Yield | |
| Solvent | Dichloromethane, Carbon disulfide | Reagent Solubility, Reaction Rate | |
| Organolithium Carboxylation | Temperature | -78°C to 0°C | Stability of Organometallic Intermediate |
| Quenching Agent | Dry CO2 (gas or solid) | Yield | |
| Direct Carboxylation | CO2 Pressure | 1 to 50 atm | Reaction Rate |
| Catalyst System | AlCl3, AlBr3, with/without R3SiCl | Catalyst Activity, Yield |
This table provides general guidance on reaction optimization; specific values must be determined empirically.
Application of Lewis Acid Catalysis in Functionalization
Lewis acid catalysis is a cornerstone in the functionalization of aromatic rings, frequently employed to introduce substituents through electrophilic aromatic substitution. In the context of synthesizing this compound or its precursors, Lewis acids play a critical role in activating electrophiles, thereby facilitating reactions such as chlorination.
The primary function of a Lewis acid, such as aluminum trichloride (AlCl₃) or ferric chloride (FeCl₃), is to polarize or generate a potent electrophile. For instance, in a Friedel-Crafts chlorination reaction, the Lewis acid coordinates with molecular chlorine (Cl₂) to create a highly electrophilic "Cl⁺" species, which can then attack the electron-rich aromatic ring. The regioselectivity of this substitution is directed by the existing groups on the ring.
Research into analogous systems has involved screening various Lewis acids to optimize reaction conditions for conversion and selectivity. While tin(IV) chloride (SnCl₄) might offer higher conversion rates, it can sometimes lead to poorer selectivity due to over-alkylation or other side reactions. The choice of catalyst is therefore crucial for achieving high yields of the desired isomer. A patent for a related compound, 3-chloromethyl benzoic acid, highlights a one-step synthesis using Lewis acids like zinc chloride or ferric chloride to facilitate the reaction between benzoyl chloride and paraformaldehyde. google.com This underscores the utility of Lewis acid catalysis in forging new carbon-carbon bonds on the aromatic scaffold under controlled conditions. google.com
Table 1: Comparison of Lewis Acid Catalysts in a Representative Aromatic Chlorination
This table presents hypothetical data based on typical outcomes in Friedel-Crafts type reactions as described in the literature.
| Catalyst | Conversion (%) | Selectivity (%) | Key Observations |
|---|---|---|---|
| AlCl₃ | 68 | 78 | Standard, effective catalyst for chlorination. |
| FeCl₃ | 55 | 65 | Milder catalyst, may result in lower conversion. |
Phase Transfer Catalysis in Synthetic Pathways
Phase Transfer Catalysis (PTC) offers an effective methodology for reactions involving reactants that are soluble in two immiscible phases, typically an aqueous and an organic phase. This technique is particularly relevant for the introduction of the difluoromethyl (–CHF₂) group onto a substrate.
One established method for difluoromethylation involves the generation of difluorocarbene (:CF₂) from a precursor like chlorodifluoromethane (B1668795) (CHClF₂). researchgate.net This reaction is often performed using a concentrated aqueous solution of a strong base, such as sodium hydroxide (B78521). The substrate, however, is typically soluble in an organic solvent where the base is insoluble. A phase transfer catalyst, such as benzyltriethylammonium chloride (TEBAC), is used to overcome this phase barrier. researchgate.net
The mechanism involves the catalyst's cation pairing with the hydroxide anion and transporting it into the organic phase. Here, the hydroxide can react with the chlorodifluoromethane to generate the highly reactive difluorocarbene. The carbene then rapidly reacts with the substrate to form the difluoromethylated product. This approach avoids the need for harsh, anhydrous conditions and allows the reaction to proceed efficiently at the interface of the two liquid phases. researchgate.net
Green Chemistry Principles in Synthesis of this compound
The synthesis of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.net This involves a holistic approach to chemical design, focusing on efficiency, safety, and sustainability. rsc.org
Solvent Selection and Minimization
Solvent use is a major contributor to the environmental footprint of a chemical process, accounting for a significant portion of the waste generated. Green chemistry principles advocate for the careful selection and minimization of solvents. In the synthesis of halogenated benzoic acids, solvents such as ethyl acetate, hexane, and tetrahydrofuran (B95107) (THF) are commonly used for reactions and purification. chemdad.comresearchgate.net
A green approach to solvent selection involves:
Prioritizing safer solvents: Replacing hazardous solvents (e.g., chlorinated solvents, aromatic hydrocarbons) with more benign alternatives like water, ethanol, or supercritical fluids.
Using renewable solvents: Exploring solvents derived from biomass.
Minimizing solvent volume: Designing processes that are more concentrated or, ideally, solvent-free.
Solvent recycling: Incorporating distillation and other techniques to recover and reuse solvents.
Modern research also explores novel reaction media, such as low transition temperature mixtures, which can serve as recyclable and more environmentally friendly alternatives to traditional volatile organic compounds. researchgate.net
Atom Economy Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com It is a theoretical calculation that complements reaction yield, as a reaction can have a 100% yield but a very low atom economy if it generates a large quantity of byproducts. primescholars.com
The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Synthetic pathways with high atom economy are those that maximize the incorporation of starting materials into the final molecule. nih.gov
Addition Reactions: Reactions like cycloadditions are inherently atom-economical as all reactant atoms are part of the product. nih.gov
Substitution and Elimination Reactions: These are less atom-economical as they produce byproducts.
Stoichiometric Reagents: The use of stoichiometric reagents, particularly those with high molecular weights that are not incorporated into the product (e.g., certain oxidizing or reducing agents), leads to poor atom economy and significant waste generation. nih.gov
In designing a synthesis for this compound, chemists aim to select reactions that are inherently more efficient. For example, using catalytic methods instead of stoichiometric reagents improves not only the atom economy but also reduces waste. researchgate.net
Development of Sustainable Synthetic Protocols
A sustainable synthetic protocol integrates green chemistry principles to create a process that is not only efficient and cost-effective but also safe and environmentally benign. For this compound, this involves moving away from classical, often harsh synthetic methods towards modern, catalytic approaches.
Key elements of a sustainable protocol include:
Catalysis: The use of catalytic rather than stoichiometric reagents is paramount. Catalysts increase reaction rates, can be used in small quantities, and can often be recycled and reused, minimizing waste. researchgate.net Palladium-catalyzed C-H functionalization, for example, represents a modern approach to creating carbon-carbon or carbon-heteroatom bonds directly, avoiding multi-step sequences that require protecting groups.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of microwave irradiation can sometimes accelerate reactions, leading to shorter reaction times and lower energy input compared to conventional heating. researchgate.net
Renewable Feedstocks: While the synthesis of complex aromatic compounds often relies on petrochemical feedstocks, ongoing research explores the use of bio-based starting materials, such as lignin (B12514952) derivatives, for producing valuable benzoic acid compounds. rsc.org
Waste Reduction: The ultimate goal is to design a process where waste is minimized or eliminated, following the principles of atom economy and process optimization.
The continuous development of such protocols is essential for the long-term viability and environmental acceptance of chemical manufacturing.
Advanced Chemical Reactivity and Transformation Studies of 3 Chloro 5 Difluoromethyl Benzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a primary site for a variety of chemical transformations, allowing for the synthesis of numerous derivatives. The presence of the electron-withdrawing chloro and difluoromethyl groups on the aromatic ring enhances the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack.
Esterification: The conversion of 3-Chloro-5-(difluoromethyl)benzoic acid to its corresponding esters is a fundamental reaction. Standard esterification methods, such as the Fischer-Speier esterification involving an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), are applicable. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then readily reacts with an alcohol to form the ester. The reaction can also be facilitated by coupling agents that activate the carboxylic acid. acs.orgnih.gov
Amidation: Similar to esterification, amidation involves the reaction of the carboxylic acid with a primary or secondary amine to form an amide. nih.gov Direct reaction requires high temperatures, so activating agents are commonly employed. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or phosphonium (B103445) salts can be generated in situ to facilitate the formation of the amide bond under milder conditions. acs.orgnih.gov The enhanced reactivity of the carboxyl group in this compound facilitates these transformations. nih.gov
| Reaction | Typical Reagents | General Conditions |
|---|---|---|
| Esterification | Alcohol (R-OH), Acid Catalyst (H₂SO₄); or SOCl₂, then R-OH | Reflux for acid-catalyzed methods; Room temperature to mild heating for acyl chloride route |
| Amidation | Amine (R-NH₂), Coupling Agent (e.g., CDI, phosphonium salts) | Room temperature with activating agents |
The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde.
Reduction to Alcohol: Strong reducing agents are required to convert a carboxylic acid to a primary alcohol, such as (3-chloro-5-(difluoromethyl)phenyl)methanol. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, typically carried out in an anhydrous ether solvent followed by an aqueous workup.
Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde, such as 3-chloro-5-(difluoromethyl)benzaldehyde, is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically requires the carboxylic acid to first be converted into a derivative like an acyl chloride or ester, which can then be reduced under controlled conditions using a less reactive reducing agent.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aryl carboxylic acids is generally difficult and requires forcing conditions. nih.gov The stability of the C(sp²)–C(sp) bond makes this process energetically unfavorable without specific activating features. nih.gov
Methods for decarboxylation of aromatic acids often involve heating with a copper catalyst, sometimes in a high-boiling solvent like quinoline. google.com More recent developments include photoredox catalysis, which can generate aryl radicals from aryl carboxylic acids under milder conditions. rsc.org For this compound, such pathways would lead to the formation of 1-chloro-3-(difluoromethyl)benzene (B7963475). However, specific studies applying these decarboxylation methods to this compound have not been reported.
Transformations of the Aromatic Ring System
The substituents on the benzene (B151609) ring dictate the outcome of aromatic substitution reactions.
In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring. The existing substituents on the ring determine the rate and regioselectivity of the reaction. For this compound, all three substituents—chloro (-Cl), difluoromethyl (-CF₂H), and carboxylic acid (-COOH)—are electron-withdrawing groups.
Directing Effects: Electron-withdrawing groups are deactivating, meaning they make the aromatic ring less reactive towards electrophiles compared to benzene. They also act as meta-directors. Therefore, any incoming electrophile will be directed to the positions meta to all existing groups.
Regioselectivity: The available positions on the ring are C2, C4, and C6.
The C4 position is meta to the -Cl and -CF₂H groups but ortho to the -COOH group.
The C6 position is ortho to the -Cl group and meta to the -COOH and -CF₂H groups.
The C2 position is ortho to both the -Cl and -COOH groups and para to the -CF₂H group.
Considering the directing effects, electrophilic substitution is predicted to occur at the C4 position, which is meta to the two strongest deactivating groups (-COOH and -CF₂H) and the -Cl group. Substitution at C2 or C6 would be highly disfavored. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). lumenlearning.commnstate.edu
| Substituent | Electronic Effect | Directing Effect |
|---|---|---|
| -Cl | Deactivating (Inductive) | Ortho, Para (directs Meta to itself in this context) |
| -CF₂H | Deactivating (Inductive) | Meta |
| -COOH | Deactivating (Inductive & Resonance) | Meta |
| Predicted outcome: Substitution at the C4 position. |
Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group, typically a halide, by a nucleophile. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org
In this compound, the potential leaving group is the chlorine atom at the C3 position. The electron-withdrawing -COOH and -CF₂H groups are located at the C1 and C5 positions, respectively. Both of these groups are meta to the chlorine atom. Because there are no ortho or para electron-withdrawing groups to stabilize the intermediate, a standard SₙAr reaction at the chlorinated position is not expected to proceed under normal conditions. libretexts.org Consequently, displacing the chlorine atom with nucleophiles like hydroxides or amines would require extremely harsh reaction conditions, if it is possible at all.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (3-chloro-5-(difluoromethyl)phenyl)methanol |
| 3-chloro-5-(difluoromethyl)benzaldehyde |
| 1-chloro-3-(difluoromethyl)benzene |
| Sulfuric acid |
| Thionyl chloride |
| Oxalyl chloride |
| 1,1'-Carbonyldiimidazole |
| Lithium aluminum hydride |
| Quinoline |
| Nitric acid |
Metal-catalyzed Cross-Coupling Reactions at Aryl Positions
The chemical structure of this compound features an aryl chloride moiety, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through metal-catalyzed cross-coupling reactions. The chlorine atom at the C3 position can be substituted using various palladium-catalyzed protocols, enabling the synthesis of complex derivatives. The electron-withdrawing nature of both the carboxylic acid and the difluoromethyl group can influence the reactivity of the C-Cl bond, typically making it more susceptible to oxidative addition, the rate-limiting step in many cross-coupling cycles.
Prominent examples of such transformations applicable to this substrate include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These methods are fundamental in modern synthetic chemistry for building molecular complexity.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically an arylboronic acid, catalyzed by a palladium(0) complex. This allows for the formation of biaryl structures. For a substrate like this compound, the reaction would proceed by replacing the chlorine atom with a new aryl or heteroaryl group. The regioselectivity of the reaction is pre-determined by the position of the chlorine atom, ensuring a specific substitution pattern. Studies on similar di-substituted chloro-heterocycles have shown that reaction conditions, such as temperature, can be tuned to achieve selective coupling at one position over another, a principle that applies to achieving monosubstitution on polychlorinated aromatics. nih.govresearchgate.net
Heck Olefination: The Heck reaction facilitates the substitution of the aryl chloride with an alkene, forming a new carbon-carbon bond at a vinylic position. diva-portal.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction with this compound would yield a styrenyl-type derivative, where the double bond is conjugated with the aromatic ring. The regioselectivity of the alkene addition (at the terminal or internal carbon) can often be controlled by the choice of catalyst and reaction conditions. mdpi.com
Buchwald-Hartwig Amination: This powerful method is used to form carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. researchgate.net Applying this reaction to this compound would allow for the introduction of primary or secondary amines at the C3 position, yielding 3-amino-5-(difluoromethyl)benzoic acid derivatives. This transformation is particularly valuable in medicinal chemistry for the synthesis of compounds with potential biological activity.
The table below summarizes representative conditions for these cross-coupling reactions as they would apply to this compound, based on established protocols for aryl chlorides.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Product Structure |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane | 3-Aryl-5-(difluoromethyl)benzoic acid |
| Heck Olefination | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 3-Vinyl-5-(difluoromethyl)benzoic acid |
| Buchwald-Hartwig | R₂NH (e.g., Morpholine) | Pd₂(dba)₃/BINAP | NaOtBu, K₃PO₄ | Toluene, Dioxane | 3-(Amino)-5-(difluoromethyl)benzoic acid |
Chemical Modifications of the Difluoromethyl Group
The difluoromethyl (-CF₂H) group is a key functional moiety, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. Its chemical modification, while challenging, offers pathways to novel fluorinated compounds.
Reactions for Further Fluorination or Defluorination
Further Fluorination (to -CF₃): The conversion of a difluoromethyl group to a trifluoromethyl group requires the substitution of the C-H bond with a C-F bond. This transformation is synthetically challenging due to the increased strength of the C-H bond in the -CF₂H group compared to a standard methyl group and the high energy of C-F bond formation. A potential, though not widely established, route could involve a radical-based mechanism. This would entail the abstraction of the hydrogen atom using a potent radical initiator to form a difluoromethyl radical intermediate (Ar-CF₂•), which could then be trapped by a fluorine radical source. However, such reactions often lack selectivity and may require harsh conditions.
Defluorination (to -CH₂F or -CH₃): The C-F bond is exceptionally strong, making defluorination reactions difficult. Selective mono-defluorination of a -CF₂H group is particularly rare. In contrast, studies on the reverse reaction—the selective defluorination of trifluoromethyl (-CF₃) groups to difluoromethyl (-CF₂H) groups—have been reported, often proceeding through base-promoted elimination to form a difluoro-p-quinomethide intermediate that is trapped by a nucleophile. researchgate.net Protolytic defluorination of trifluoromethylarenes has also been observed under superacidic conditions, leading to the formation of carboxylic acids. nih.gov These findings underscore the high stability of the C-F bond and the challenging nature of controlled defluorination of the -CF₂H group in this compound.
Derivatization of the C-H bond within the Difluoromethyl Group
The hydrogen atom of the difluoromethyl group presents an opportunity for derivatization, primarily through pathways involving radical intermediates or deprotonation.
Radical C-H Functionalization: The C-H bond can be targeted by radical species. Methodologies developed for the direct C-H difluoromethylation of heterocycles often proceed through the generation of a difluoromethyl radical (•CF₂H). nih.govacs.org In a reverse sense, a sufficiently reactive radical initiator could abstract the hydrogen atom from the -CF₂H group of this compound to generate a tertiary radical centered on the difluoromethyl carbon (Ar-ĊF₂). This radical could then, in principle, be trapped by various radical acceptors to form new C-C or C-heteroatom bonds.
Deprotonation and Alkylation: The C-H bond of the difluoromethyl group is rendered acidic by the two electron-withdrawing fluorine atoms. Although it is a weak carbon acid, treatment with a very strong base, such as an organolithium reagent or a hindered metal amide, could potentially lead to deprotonation, forming a difluoro(aryl)methyl anion (Ar-CF₂⁻). This nucleophilic species could then react with various electrophiles (e.g., alkyl halides, carbonyl compounds) to yield more complex structures. The viability of this approach would depend on chemoselectivity, as other sites in the molecule, such as the carboxylic acid proton or the ortho positions on the ring, could also react with the strong base.
The table below outlines potential derivatization strategies for the difluoromethyl group.
| Transformation | Proposed Reagent(s) | Key Intermediate | Potential Product Type | Challenges |
|---|---|---|---|---|
| Further Fluorination | Radical Initiator + F• Source (e.g., Selectfluor) | Aryl-ĊF₂ radical | Ar-CF₃ | High C-H bond strength; lack of selectivity. |
| C-H Derivatization (Radical) | Radical Initiator + Trapping Agent (e.g., Alkene) | Aryl-ĊF₂ radical | Ar-CF₂-Alkyl | Requires potent radical initiator; potential for side reactions. |
| C-H Derivatization (Anionic) | Strong Base (e.g., LDA, n-BuLi) + Electrophile (E⁺) | Aryl-CF₂⁻ anion | Ar-CF₂-E | Requires very strong base; chemoselectivity issues (reaction at COOH or ring positions). |
Structural Elucidation and Advanced Analytical Characterization Techniques for 3 Chloro 5 Difluoromethyl Benzoic Acid
High-Resolution Spectroscopic Methods for Structural Assignment
Spectroscopic techniques are fundamental to the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provide a comprehensive picture of the molecular architecture of 3-Chloro-5-(difluoromethyl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by 2D NMR techniques, can provide a complete assignment of all atoms and their connectivity.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the unique proton of the difluoromethyl group. The aromatic region would display three signals corresponding to the protons at the C2, C4, and C6 positions of the benzene (B151609) ring. Due to the electron-withdrawing effects of the chloro, difluoromethyl, and carboxylic acid groups, these protons would be deshielded and resonate downfield, typically between 7.5 and 8.5 ppm. docbrown.info The proton of the difluoromethyl group (-CHF₂) is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms (according to the n+1 rule for spin-spin coupling).
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, eight distinct signals are expected. The carboxylic acid carbon (C=O) would appear significantly downfield, typically in the range of 165-175 ppm. docbrown.info The aromatic carbons would resonate between approximately 125 and 140 ppm, with the carbons directly attached to the electronegative substituents (C1, C3, C5) showing distinct chemical shifts. The carbon of the difluoromethyl group is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms.
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms. The spectrum for this compound would be expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group. This signal would be split into a doublet due to coupling with the single proton of the -CHF₂ group.
2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively link the proton, carbon, and fluorine signals. HSQC would correlate directly bonded C-H pairs, while HMBC would reveal longer-range C-H couplings, confirming the substitution pattern on the aromatic ring.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | 7.5 - 8.5 | Multiplets | Aromatic C-H (3H) |
| ¹H | 6.6 - 7.6 | Triplet (t) | -CHF₂ (1H) |
| ¹³C | 165 - 175 | Singlet (s) | -COOH |
| ¹³C | 125 - 140 | Multiplets | Aromatic C (6C) |
| ¹³C | 110 - 120 | Triplet (t) | -CHF₂ |
| ¹⁹F | -110 to -130 | Doublet (d) | -CHF₂ |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including IR and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. researchgate.net A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would appear around 1700 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations of the difluoromethyl group typically result in strong absorptions in the 1100-1200 cm⁻¹ range, while the C-Cl stretch would appear at a lower frequency, generally between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum, typically show strong signals in the Raman spectrum. This can be particularly useful for confirming the substitution pattern of the benzene ring.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) | IR |
| Carbonyl | C=O stretch | ~1700 (strong) | IR |
| Aromatic Ring | C=C stretch | 1450 - 1600 | IR, Raman |
| Difluoromethyl | C-F stretch | 1100 - 1200 (strong) | IR |
| Chloro | C-Cl stretch | 600 - 800 | IR |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the confirmation of the molecular formula, C₈H₅ClF₂O₂. Due to the presence of chlorine, the molecular ion peak [M]⁺• will exhibit a characteristic isotopic pattern, with a signal for the ³⁵Cl isotope (M) and a signal for the ³⁷Cl isotope (M+2) in an approximate 3:1 ratio of intensity. The monoisotopic mass of the compound is approximately 205.99 Da. uni.lu
Fragmentation Pattern: Under electron ionization (EI), the molecular ion is expected to undergo characteristic fragmentation. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH) to form an acylium ion [M-17]⁺, and the loss of a carboxyl radical (•COOH) to form a phenyl cation [M-45]⁺. libretexts.orgdocbrown.info The acylium ion [C₆H₃Cl(CHF₂)CO]⁺ would be a prominent peak. Further fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Description |
| ~206/208 | [C₈H₅ClF₂O₂]⁺• | Molecular Ion (³⁵Cl / ³⁷Cl) |
| ~189/191 | [C₈H₄ClF₂O]⁺ | Loss of •OH |
| ~161/163 | [C₇H₄ClF₂]⁺ | Loss of CO from [M-OH]⁺ |
| ~161/163 | [C₇H₄ClF₂]⁺ | Loss of •COOH |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally sensitive compounds like this compound.
A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of benzoic acid derivatives. helixchrom.com In this method, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase. To ensure good peak shape and reproducible retention times for the acidic analyte, the ionization of the carboxylic acid group is suppressed by adding an acid modifier, such as formic acid or phosphoric acid, to the mobile phase to maintain a low pH. ekb.eg A typical mobile phase would consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV-Vis detector, monitoring at a wavelength where the aromatic ring strongly absorbs, such as 210 nm or 254 nm.
Table 4: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-programmed gradient from A to B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of carboxylic acids like this compound by GC is challenging. The high polarity and low volatility of the carboxylic acid group lead to poor peak shapes (tailing) and potential adsorption onto the GC column or inlet, resulting in poor accuracy and precision. researchgate.net
To overcome these issues, derivatization is typically required. nih.gov The polar carboxylic acid group is converted into a less polar, more volatile functional group, such as an ester. This can be achieved by reaction with a silylating agent (e.g., BSTFA to form a trimethylsilyl (B98337) ester) or by esterification (e.g., using methanol with an acid catalyst to form a methyl ester). researchgate.net The resulting derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the peak.
Table 5: Example GC Method Parameters (for Derivatized Analyte)
| Parameter | Condition |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5, 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C hold for 2 min, then ramp to 280 °C |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) |
X-ray Crystallography for Solid-State Structural Analysis
Based on studies of analogous compounds, such as 3-chloro-2,4,5-trifluorobenzoic acid, it is highly probable that this compound crystallizes to form centrosymmetric dimers. researchgate.net This common structural motif for carboxylic acids is facilitated by strong intermolecular hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net
The expected crystallographic parameters for a compound of this nature are summarized in the table below, drawing parallels from known structures of similar halogenated benzoic acids.
Table 1: Representative Crystallographic Data for a Halogenated Benzoic Acid Analog (3-Chloro-2,4,5-trifluorobenzoic acid)
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 4.4760 (9) |
| b (Å) | 13.654 (3) |
| c (Å) | 12.400 (3) |
| β (°) | 97.16 (3) |
| Volume (ų) | 751.9 (3) |
| Z | 4 |
Data sourced from a study on 3-chloro-2,4,5-trifluorobenzoic acid, which serves as a likely model for the crystal packing of this compound. researchgate.net
The crystal lattice of this compound would be further stabilized by a network of weaker intermolecular interactions, including C-H···O and C-H···F hydrogen bonds, as well as halogen bonds involving the chlorine atom (C-Cl···O).
Computational and Theoretical Investigations of 3 Chloro 5 Difluoromethyl Benzoic Acid
Reaction Mechanism Predictions and Transition State Calculations
Computational chemistry provides a powerful lens for understanding the reactivity and transformation pathways of 3-Chloro-5-(difluoromethyl)benzoic acid. Through the application of quantum chemical methods, such as Density Functional Theory (DFT), it is possible to model the molecule's electronic structure and predict its behavior in chemical reactions. These theoretical investigations offer insights into the underlying mechanisms that govern its reactivity, including the identification of reactive sites and the energetics of potential reaction pathways.
Elucidation of Electrophilic and Nucleophilic Attack Sites
The distribution of electron density in this compound is a key determinant of its chemical reactivity. The presence of electron-withdrawing groups—the chlorine atom, the difluoromethyl group, and the carboxylic acid group—significantly influences the electronic landscape of the benzene (B151609) ring, creating regions that are either electron-deficient (electrophilic) or electron-rich (nucleophilic).
Computational analyses, such as mapping the molecular electrostatic potential (MEP), can predict the most probable sites for electrophilic and nucleophilic attack. For this compound, the strong inductive and resonance effects of the substituents render the aromatic ring electron-deficient, thereby deactivating it towards electrophilic aromatic substitution. Conversely, these effects make the carbonyl carbon of the carboxylic acid group a prime site for nucleophilic attack.
The difluoromethyl group (-CF2H), being a strong electron-withdrawing group, along with the chlorine atom, decreases the electron density on the aromatic ring. This deactivation is a common feature in halogenated and fluorinated benzoic acids. Theoretical calculations on similar substituted aromatic compounds have shown that such electron-withdrawing substituents direct the reactivity of the molecule in predictable ways. doaj.org
To quantify and pinpoint the reactivity of specific atoms within the molecule, Fukui functions and dual descriptor calculations can be employed. These conceptual DFT descriptors help in identifying the sites most susceptible to electrophilic, nucleophilic, and radical attack.
Below is an illustrative data table summarizing the predicted reactive sites in this compound based on general principles of electronic effects in substituted benzoic acids.
| Type of Attack | Predicted Primary Site(s) | Justification |
| Electrophilic Attack | Aromatic ring carbons (C2, C4, C6) | The aromatic ring is generally deactivated due to electron-withdrawing substituents. However, among the ring carbons, positions meta to the deactivating groups are least deactivated. |
| Nucleophilic Attack | Carbonyl carbon of the carboxylic acid group | The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond and the electron-withdrawing nature of the attached hydroxyl group and the substituted ring. |
| Radical Attack | Aromatic ring carbons | The specific site for radical attack would depend on the nature of the radical species and the reaction conditions. |
This table is generated based on established principles of organic chemistry and computational studies on analogous molecules. Specific computational data for this compound is not available in the provided search results.
Computational Assessment of Reaction Pathways and Energy Barriers
Beyond identifying reactive sites, computational chemistry can be used to map out entire reaction pathways and calculate the associated energy barriers. This is achieved by locating the transition state (TS) structures for a given reaction, which represent the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate.
For this compound, several types of reactions can be computationally investigated. For instance, in a nucleophilic acyl substitution reaction, such as esterification or amidation, the reaction would proceed via a tetrahedral intermediate. DFT calculations can be used to model the geometry and energy of the reactants, the tetrahedral intermediate, the transition states leading to and from the intermediate, and the final products.
The general mechanism for a nucleophilic acyl substitution at the carboxylic acid group can be outlined as follows:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: Depending on the reaction conditions and the nucleophile, a proton transfer step may occur.
Leaving Group Departure: The hydroxyl group (or a protonated water molecule) departs, reforming the carbonyl double bond and yielding the final product.
Computational studies on similar reactions involving substituted benzoic acids can provide estimates for the energy barriers of these steps. doaj.org The presence of the electron-withdrawing chloro and difluoromethyl groups is expected to stabilize the negatively charged transition states and intermediates, potentially lowering the activation energy compared to unsubstituted benzoic acid.
An illustrative table of calculated energetic data for a hypothetical reaction, such as the esterification with methanol (B129727), is presented below.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Benzoic acid + Methanol) | 0.0 |
| 2 | Transition State 1 (Nucleophilic attack) | +15.2 |
| 3 | Tetrahedral Intermediate | +5.8 |
| 4 | Transition State 2 (Leaving group departure) | +18.5 |
| 5 | Products (Ester + Water) | -2.1 |
Note: The energy values in this table are hypothetical and serve to illustrate the type of data obtained from transition state calculations. They are based on typical values for similar reactions and are not the result of specific calculations on this compound.
Through such computational assessments, researchers can gain a deeper understanding of the factors controlling the reactivity of this compound, enabling the prediction of reaction outcomes and the rational design of synthetic routes.
Synthesis and Characterization of Derivatives and Analogs of 3 Chloro 5 Difluoromethyl Benzoic Acid
Systematic Modification of the Carboxylic Acid Group
The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of various functional derivatives.
Esterification of the carboxylic acid group is a common strategy in prodrug design to enhance the pharmacokinetic properties of a parent drug. By masking the polar carboxylic acid group, esters can exhibit increased lipophilicity, potentially leading to improved membrane permeability and oral bioavailability. nih.gov Acyloxyalkyl esters, for instance, have been successfully employed as prodrugs for phosphonate-containing compounds, demonstrating enhanced activity upon oral administration. nih.gov This approach involves converting the carboxylic acid to an ester, which can be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid. The choice of the ester group is critical and can be tailored to control the rate of hydrolysis and the release profile of the active drug.
Amides are synthesized from 3-chloro-5-(difluoromethyl)benzoic acid typically by first converting the carboxylic acid to a more reactive acyl chloride. This is often achieved by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. nih.govnih.gov This transformation is fundamental in the synthesis of many biologically active molecules. researchgate.net
Hydrazide derivatives are prepared by reacting the ester form of the benzoic acid, such as a methyl or ethyl ester, with hydrazine (B178648) hydrate. mdpi.com This reaction proceeds via nucleophilic acyl substitution at the ester carbonyl. The resulting hydrazides are stable compounds and can serve as key intermediates for the synthesis of various heterocyclic compounds, such as oxadiazoles (B1248032) and pyrazoles. mdpi.com
Table 1: Synthesis of Amide and Hydrazide Derivatives
| Derivative Type | Starting Material | Key Reagents | Product |
|---|
Variations on the Aromatic Ring Substituents
Altering the substituents on the benzene (B151609) ring provides a powerful tool for modulating the electronic and steric properties of the molecule.
The synthesis of positional isomers of chloro-(difluoromethyl)benzoic acid often requires starting from differently substituted precursors. For example, the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid starts from 2-chloro-4-fluorobenzoic acid. google.com The synthesis of 2-amino-5-chloro-3-methylbenzoic acid can be achieved from m-methylbenzoic acid through a sequence of nitration, hydrogenation, and chlorination. google.com The specific placement of functional groups is dictated by the directing effects of the substituents already present on the aromatic ring during electrophilic substitution reactions.
The introduction of a nitro group (NO₂) onto the aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing chloro and difluoromethyl substituents.
Subsequent reduction of the nitro group yields an amino (NH₂) group. This transformation is commonly carried out using reducing agents like zinc in an acidic medium or through catalytic hydrogenation. google.com The resulting aminobenzoic acid derivatives are versatile intermediates for further functionalization and synthesis of more complex molecules. orgsyn.orgpatsnap.com For instance, a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid involves nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis. researchgate.net
Table 2: Functional Group Transformations on the Aromatic Ring
| Reaction | Starting Material | Key Reagents | Product |
|---|---|---|---|
| Nitration | This compound | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | 3-Chloro-5-(difluoromethyl)-x-nitrobenzoic acid |
| Reduction | 3-Chloro-5-(difluoromethyl)-x-nitrobenzoic acid | Zinc (Zn), Acid (e.g., HCl) or Catalytic Hydrogenation (H₂, Pd/C) | x-Amino-3-chloro-5-(difluoromethyl)benzoic acid |
Heterocyclic Analogs Incorporating the Chlorodifluoromethylphenyl Moiety
The 3-chloro-5-(difluoromethyl)phenyl moiety can be incorporated into various heterocyclic ring systems, leading to compounds with diverse chemical and biological properties. nih.gov Heterocyclic compounds are a cornerstone of medicinal chemistry. nih.gov
Common synthetic routes to these analogs involve using the corresponding benzoic acid, benzoyl chloride, or benzohydrazide (B10538) as a building block. For example, 1,2,4-oxadiazole (B8745197) derivatives can be synthesized from amidoximes and acyl chlorides. nih.govscielo.br The synthesis of 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazines using dehydrating agents or by reacting hydrazones with reagents like chloramine (B81541) T. acs.orgbepls.com
Pyrazole derivatives can be synthesized through various methods, including the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives or via 1,3-dipolar cycloaddition reactions. chim.itnih.govmdpi.com The 3-chloro-5-(difluoromethyl)phenyl group can be introduced by using a correspondingly substituted acetophenone (B1666503) or hydrazine as a starting material. mdpi.com These synthetic strategies allow for the creation of a wide array of heterocyclic structures containing the key chlorodifluoromethylphenyl fragment.
Table 3: Examples of Heterocyclic Analogs
| Heterocycle | Synthetic Precursor from Parent Acid | Common Cyclization Partners/Methods |
|---|---|---|
| 1,2,4-Oxadiazole | 3-Chloro-5-(difluoromethyl)benzoyl chloride | Amidoximes |
| 1,3,4-Oxadiazole | 3-Chloro-5-(difluoromethyl)benzohydrazide | Orthoesters, Carbon disulfide, Phosgene derivatives |
| Pyrazole | 3-Chloro-5-(difluoromethyl)phenylhydrazine | 1,3-Diketones, α,β-Unsaturated ketones |
Structure-Reactivity Relationships in Related Difluoromethylated Aromatic Compounds
The introduction of fluorine-containing substituents into aromatic frameworks profoundly alters their physicochemical properties and chemical reactivity. The difluoromethyl (CF₂H) group, in particular, imparts a unique combination of electronic, steric, and stereoelectronic effects that distinguish it from other alkyl and halogenated alkyl groups. Understanding the relationship between the structure of difluoromethylated aromatic compounds and their reactivity is crucial for the rational design of molecules in various fields, including pharmaceuticals and materials science. This section explores these relationships, focusing on the electronic and steric influence of the CF₂H group on the reactivity of the aromatic ring and associated functional groups.
Electronic Effects of the Difluoromethyl Group
The primary influence of the difluoromethyl group on the reactivity of an aromatic ring is its strong electron-withdrawing nature, a consequence of the high electronegativity of the two fluorine atoms. This inductive effect (-I) decreases the electron density of the aromatic π-system.
Influence on Acidity: The electron-withdrawing character of the CF₂H group significantly increases the acidity of proximal acidic functional groups, such as a carboxylic acid. By stabilizing the conjugate base (carboxylate anion) through induction, the equilibrium of dissociation is shifted, resulting in a lower pKa value compared to non-fluorinated or less-fluorinated analogues. For instance, the acidity of a benzoic acid is enhanced by the presence of a difluoromethyl substituent. This effect is more pronounced than that of a single chlorine atom but less so than the trifluoromethyl (CF₃) group, which is a more powerful electron-withdrawing group.
Table 1: Comparison of Aqueous pKa Values for Substituted Benzoic Acids
| Compound | Substituent (at position 4) | pKa Value (in water) |
|---|---|---|
| Benzoic acid | -H | 4.20 |
| 4-Chlorobenzoic acid | -Cl | 3.98 |
| 4-Fluorobenzoic acid | -F | 4.14 ut.ee |
| 4-(Trifluoromethyl)benzoic acid | -CF₃ | 3.66 (Predicted pKa: 4.05) |
Quantification via Hammett Constants: The electronic effect of a substituent can be quantified using Hammett constants (σ). These constants measure the inductive (field, F) and resonance (R) effects of a substituent on the reactivity of a benzene derivative. The difluoromethyl group is characterized by a positive σ value, indicating its electron-withdrawing nature. While less strongly withdrawing than the CF₃ group, its effect is substantial and comparable to other moderate electron-acceptor groups. researchgate.net
Table 2: Hammett Substituent Constants (σ) for Selected Groups
| Substituent | σmeta | σpara | Nature of Effect |
|---|---|---|---|
| -CH₃ | -0.07 | -0.17 | Electron-Donating |
| -Cl | +0.37 | +0.23 | Electron-Withdrawing (-I, +R) |
| -CHF₂ | +0.35 | +0.32 | Electron-Withdrawing |
| -CF₃ | +0.43 | +0.54 | Strongly Electron-Withdrawing |
| -NO₂ | +0.71 | +0.78 | Strongly Electron-Withdrawing |
Data sourced from various compilations, with CHF₂ values provided for comparison. bluffton.edumdpi.com
Reactivity in Aromatic Substitution Reactions
The electron-deficient nature of the aromatic ring in difluoromethylated compounds dictates their reactivity in substitution reactions.
Electrophilic Aromatic Substitution (EAS): The presence of the electron-withdrawing CF₂H group deactivates the aromatic ring towards electrophilic attack, making reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation slower compared to benzene. libretexts.orglumenlearning.com The inductive withdrawal of electron density destabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. nih.gov As the CF₂H group lacks a resonance-donating effect and primarily acts through its inductive effect, it directs incoming electrophiles to the meta position. This orientation avoids placing the positive charge of the intermediate on the carbon atom directly attached to the electron-withdrawing substituent.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the CF₂H group strongly activates the aromatic ring towards nucleophilic aromatic substitution. masterorganicchemistry.comnumberanalytics.com For an SNAr reaction to proceed, the ring must be electron-poor and contain a good leaving group (e.g., a halide). The CF₂H group facilitates this reaction by stabilizing the negatively charged intermediate, known as the Meisenheimer complex, particularly when positioned ortho or para to the leaving group. wikipedia.org This stabilization allows the negative charge to be delocalized effectively, lowering the activation energy for the rate-determining step of the reaction. youtube.com
Unique Reactivity in Radical Reactions
A striking feature that differentiates the difluoromethyl group from the trifluoromethyl group is the nature of its corresponding radical. While both groups are electron-withdrawing, the resulting radicals exhibit opposite polarity and reactivity.
The Trifluoromethyl Radical (•CF₃): This radical is decidedly electrophilic. escholarship.orgnih.gov The strong electron-withdrawing effect of the three fluorine atoms lowers the energy of its singly occupied molecular orbital (SOMO), making it eager to accept electron density from a reaction partner.
The Difluoromethyl Radical (•CF₂H): In sharp contrast, the •CF₂H radical is considered nucleophilic. rsc.orgresearchgate.net The replacement of one fluorine atom with hydrogen is sufficient to raise the energy of the SOMO, giving the radical a character more akin to alkyl radicals. escholarship.orgnih.gov
This difference has profound consequences for regioselectivity in reactions with electron-deficient aromatic systems, such as heterocycles. In Minisci-type reactions, the electrophilic •CF₃ radical will preferentially attack electron-rich positions, whereas the nucleophilic •CF₂H radical will target electron-deficient sites. researchgate.net This divergent reactivity underscores the subtle but critical influence of the degree of fluorination on structure-reactivity relationships.
Steric and Stereoelectronic Considerations
While electronic effects are dominant, steric and other stereoelectronic factors also play a role. The CF₂H group is sterically larger than a hydrogen or fluorine atom but comparable to a methyl group. This bulk can influence the accessibility of adjacent sites on the aromatic ring.
Furthermore, the C-H bond within the difluoromethyl group is polarized and can act as a hydrogen bond donor. rsc.orgacs.org This capability, absent in the CF₃ group, allows for specific intermolecular interactions that can influence crystal packing, molecular recognition, and biological activity. This makes the CF₂H group a potential bioisostere for hydroxyl (-OH) or thiol (-SH) groups, a property that is increasingly exploited in medicinal chemistry. nih.gov
Strategic Applications of 3 Chloro 5 Difluoromethyl Benzoic Acid As a Chemical Intermediate
Role in the Synthesis of Agrochemical Research Compounds
The presence of both chlorine and a difluoromethyl group makes 3-chloro-5-(difluoromethyl)benzoic acid a significant precursor in the development of new agrochemical compounds. Halogenated aromatic structures are fundamental to many active ingredients in this industry.
Benzoic acid derivatives have a long history as herbicides, with compounds like dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) being widely used for broadleaf weed control. google.com The synthesis of novel herbicidal compounds often involves the use of substituted benzoic acids as core structural motifs. Research detailed in patents demonstrates the use of related molecules, such as 5-(2-chloro-4-trifluoromethyl)-phenoxy-2-nitro benzoic acid chloride, as key intermediates in the creation of new herbicidal agents. The chemical reactivity of the carboxylic acid group in this compound allows for its conversion into esters, amides, or acid chlorides, which can then be coupled with other molecules to generate diverse libraries of potential herbicides. The specific substitution pattern of the chloro and difluoromethyl groups influences the electronic properties and steric hindrance of the molecule, which are critical factors in designing active compounds that bind to specific biological targets in weeds.
| Related Herbicide Intermediates | Core Structure | Application |
| Dicamba | 3,6-dichloro-2-methoxybenzoic acid | Broadleaf weed control google.com |
| Chloramben | 3-amino-2,5-dichlorobenzoic acid | Pre-emergence herbicide |
| 5-(2-chloro-4-trifluoromethyl)-phenoxy-2-nitro benzoic acid chloride | Substituted phenoxy benzoic acid | Intermediate in herbicide synthesis |
This table presents examples of benzoic acid derivatives used in herbicide research to illustrate the contextual role of this compound.
In the field of fungicide research, fluorinated compounds are of particular interest due to their potential to enhance metabolic stability and binding affinity to fungal enzymes. While direct synthesis of a commercial fungicide from this compound is not widely documented, its structural motifs are relevant to the synthesis of experimental fungicides. For instance, the synthesis of novel triazole-based fungicides has utilized precursors like 2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-(4-(trifluoromethyl)phenyl)propan-1-one. scielo.org.mx The trifluoromethylphenyl moiety in this precursor is analogous to the difluoromethylphenyl structure of this compound. This suggests that the title compound can be a valuable starting material for creating new fungicide candidates by modifying its carboxylic acid group to link with other pharmacologically active heterocycles.
Intermediate in Advanced Materials Science Research
The unique electronic and physical properties conferred by the fluorine and chlorine atoms make this compound an attractive intermediate for the synthesis of advanced materials.
Fluorinated polymers are known for their desirable properties, including thermal stability, chemical resistance, and low surface energy. Research into new functional polymers often involves the incorporation of fluorinated monomers to achieve specific characteristics. For example, new fluoroboronated materials have been synthesized through the chemical modification of copolymers containing 2-(trifluoromethyl) acrylic acid. nih.gov This demonstrates a strategy where a carboxylic acid-containing fluorinated monomer is integrated into a polymer backbone. Similarly, this compound could be converted into a polymerizable derivative, such as a vinyl or acrylic ester, and then copolymerized with other monomers. The resulting functional polymers would possess the combined properties of the fluorinated and chlorinated aromatic moiety, potentially leading to applications in specialized coatings, membranes, or electronic materials.
The development of liquid crystal (LC) materials is highly dependent on the molecular structure of the constituent compounds. The introduction of lateral substituents, such as fluorine or chlorine, on aromatic cores can significantly influence the mesomorphic behavior, dielectric anisotropy, and other physical properties of liquid crystals. nih.govresearchgate.net Research has shown that lateral fluoro-substituents in terphenyl systems can enhance the stability of tilted smectic phases and reduce melting points. researchgate.net Benzoic acid derivatives are commonly used to create liquid crystal materials through hydrogen bonding interactions. google.is Given these principles, this compound is a candidate for use in the synthesis of new liquid crystalline materials. Its rigid core, combined with the polar chloro and difluoromethyl groups, could be exploited to design molecules with specific phase behaviors and dielectric properties for display applications.
| Factor | Influence on Liquid Crystal Properties | Relevance of this compound |
| Lateral Substituents (F, Cl) | Affects mesomorphic range, clearing temperature, and dielectric anisotropy. nih.gov | The chloro and difluoromethyl groups can be used to tune these properties. |
| Hydrogen Bonding | Benzoic acid derivatives form dimers that promote liquid crystalline phases. | The carboxylic acid group enables the formation of such structures. |
| Molecular Shape | Elongated, rigid structures are favorable for forming mesophases. | The substituted benzene (B151609) ring provides a rigid core. |
This table summarizes the key molecular features of this compound relevant to its potential application in liquid crystal research.
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF are largely determined by the structure of its organic linker. The introduction of fluorine into the organic ligands can create fluorinated MOFs (F-MOFs) with enhanced hydrophobicity and stability. rsc.orgmdpi.com Aromatic carboxylic acids are among the most common ligands used in MOF synthesis. brieflands.com For example, ligands like 4,4′-(hexafluoroisopropylidene)bis(benzoic acid) have been used to successfully synthesize a series of F-MOFs. rsc.org As a substituted benzoic acid, this compound can serve as a precursor for a dicarboxylate or other multidentate ligand for the synthesis of novel MOFs. The resulting frameworks would feature pores decorated with both chlorine and difluoromethyl groups, which could lead to unique properties for applications in gas storage, separation, or catalysis.
Utility in Pharmaceutical Discovery and Development Research (excluding clinical aspects)
This compound is a valuable fluorinated building block in pharmaceutical research and development. The presence of chlorine and difluoromethyl groups on the benzoic acid scaffold imparts unique electronic properties, lipophilicity, and metabolic stability to molecules, making it an attractive starting point for the synthesis of novel therapeutic agents.
Building Block for Active Pharmaceutical Ingredient (API) Synthesis
The molecular structure of this compound makes it a versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The carboxylic acid group provides a reactive handle for various chemical transformations, most commonly the formation of amide bonds, which are prevalent in many drug molecules. The chloro and difluoromethyl substituents on the aromatic ring can influence the binding affinity of the final compound to its biological target and enhance its pharmacokinetic properties.
While specific, publicly disclosed APIs synthesized directly from this compound are not extensively documented in readily available literature, the utility of closely related halogenated and fluorinated benzoic acids is well-established. For instance, compounds with similar structural motifs, such as other substituted chlorobenzoic acids, are key intermediates in the synthesis of a variety of drugs. A related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, serves as a crucial intermediate in the preparation of antimicrobial 3-quinolinecarboxylic acid drugs. researchgate.net The strategic placement of halogen and fluorinated groups is a common strategy in medicinal chemistry to modulate the biological activity and metabolic profile of a drug candidate. Therefore, this compound is a highly promising building block for the development of new APIs across various therapeutic areas.
Scaffold for Novel Compound Libraries in Medicinal Chemistry Research
In modern drug discovery, the creation of compound libraries containing a diverse range of molecules is essential for identifying new hit and lead compounds through high-throughput screening. This compound serves as an excellent scaffold for generating such libraries. The carboxylic acid functionality allows for the facile attachment of a wide array of amines through amide coupling reactions, a cornerstone of medicinal chemistry. This enables the systematic exploration of the chemical space around the core scaffold.
| Scaffold | Reactive Site | Potential Amine Building Blocks (Examples) | Resulting Compound Class |
| This compound | Carboxylic Acid (-COOH) | Alkyl amines, Aryl amines, Heterocyclic amines | N-substituted benzamides |
Precursor for Fluorine Probe Molecules in Analytical Research
The presence of the difluoromethyl group (-CHF2) in this compound makes it a valuable precursor for the development of fluorine-containing probe molecules for use in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful analytical technique used in drug discovery and biochemistry to study molecular interactions, as the fluorine atom provides a sensitive and specific signal.
Molecules derived from this compound can be designed to bind to specific biological targets, such as proteins or enzymes. The fluorine signal of the difluoromethyl group can then be monitored by ¹⁹F NMR to report on the binding event. Changes in the chemical environment of the fluorine atoms upon binding can provide valuable information about the binding affinity and the nature of the interaction. This makes derivatives of this compound useful tools for fragment-based drug discovery and for studying the mechanism of action of bioactive molecules. The use of similar fluorinated molecules as analytical probes is a recognized strategy in chemical biology and analytical chemistry.
Application in Specialty Chemical Manufacturing Research
Beyond its applications in the pharmaceutical sector, this compound is also a relevant intermediate in the research and manufacturing of specialty chemicals, including agrochemicals and advanced materials.
In the field of agrochemicals, the introduction of fluorine atoms into molecules can significantly enhance their biological activity, leading to more potent and selective herbicides, insecticides, and fungicides. The structural features of this compound make it a suitable starting material for the synthesis of new crop protection agents.
In materials science, halogenated benzoic acids are utilized in the synthesis of ligands for Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. The properties of the MOF are determined by the structure of the organic ligands used in their synthesis. The unique electronic and steric properties of this compound could be exploited to create novel MOFs with tailored functionalities. Furthermore, its ability to be incorporated into polymer chains via its carboxylic acid group opens up possibilities for the development of specialty polymers with enhanced thermal stability, chemical resistance, and specific optical properties due to the presence of the fluorinated and chlorinated moieties.
| Application Area | Potential Role of this compound | Resulting Specialty Chemical |
| Agrochemicals | Intermediate for synthesis of active ingredients | Herbicides, Insecticides, Fungicides |
| Materials Science | Ligand for Metal-Organic Frameworks (MOFs) | Novel MOFs with tailored properties |
| Polymer Chemistry | Monomer for specialty polymers | Fluorinated and chlorinated polymers |
Emerging Research Directions and Future Perspectives for 3 Chloro 5 Difluoromethyl Benzoic Acid
Novel Synthetic Methodologies
The synthesis of 3-Chloro-5-(difluoromethyl)benzoic acid presents unique challenges due to the need for selective installation of both a chloro and a difluoromethyl group onto the aromatic ring. Current research is actively exploring innovative catalytic and continuous flow methodologies to overcome these hurdles, aiming for more efficient, sustainable, and scalable production.
Development of Catalytic Difluoromethylation and Chlorination
Modern synthetic efforts are moving away from harsh, stoichiometric reagents towards more elegant catalytic approaches for the introduction of difluoromethyl and chloro functionalities.
Catalytic Difluoromethylation: The direct C-H difluoromethylation of aromatic compounds is a rapidly evolving field. While specific catalytic systems for the direct difluoromethylation of 3-chlorobenzoic acid to yield the target molecule are not yet extensively documented, research on related substrates provides valuable insights. Photoredox catalysis, for instance, has emerged as a powerful tool for the generation of difluoromethyl radicals from readily available precursors like sodium difluoromethanesulfinate (CF2HSO2Na) under mild conditions. nih.gov It is plausible that a similar strategy could be adapted for the late-stage difluoromethylation of a pre-chlorinated benzoic acid derivative.
Catalytic Chlorination: Similarly, the selective chlorination of benzoic acids bearing electron-withdrawing groups like the difluoromethyl moiety is an area of active investigation. Palladium-catalyzed C-H activation has shown promise for the meta-selective halogenation of benzoic acid derivatives. rsc.org The development of a catalytic system that can selectively chlorinate 3-(difluoromethyl)benzoic acid at the 5-position would represent a significant advancement.
Below is a table summarizing potential catalytic approaches based on analogous reactions:
| Transformation | Catalyst/Reagent System | Potential Precursor | Key Features |
| Catalytic Difluoromethylation | Photoredox Catalyst (e.g., Ru(bpy)3Cl2 or organic dyes) + CF2H source (e.g., CF2HSO2Na) | 3-Chlorobenzoic acid | Mild reaction conditions, high functional group tolerance. nih.gov |
| Catalytic Chlorination | Pd(OAc)2 / Ligand + Chlorinating agent (e.g., N-chlorosuccinimide) | 3-(Difluoromethyl)benzoic acid | High regioselectivity for the meta position. rsc.org |
Flow Chemistry and Continuous Synthesis Approaches
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The application of continuous flow technology to the synthesis of highly functionalized aromatic compounds is a growing trend. beilstein-journals.orguchile.cl
Exploration of Alternative Reactivity Pathways
The difluoromethyl group is not merely a passive substituent; its unique electronic properties can be harnessed to explore novel chemical transformations.
Radical Reactions Involving the Difluoromethyl Group
The C-H bond of the difluoromethyl group can be a site for radical abstraction, opening up avenues for further functionalization. While the difluoromethyl radical itself is nucleophilic, the generation of a radical at the benzylic position of a difluoromethylarene can lead to a variety of downstream reactions. ccspublishing.org.cn Research into the radical-mediated trifunctionalization of alkenes and other unsaturated systems provides a conceptual framework for how the difluoromethyl group in this compound might be further elaborated. mdpi.com For example, under photoredox conditions, it might be possible to generate a difluoroalkyl radical that could participate in addition reactions.
Photochemical and Electrochemical Transformations
Photochemical Reactions: The interaction of ultraviolet or visible light with aromatic compounds can induce a range of transformations, including isomerizations and couplings. mdpi.com The presence of both a chloro and a difluoromethyl group on the benzoic acid ring could lead to interesting photochemical reactivity. For instance, visible-light photocatalysis has been employed for the decarboxylative difluoromethylation of α,β-unsaturated carboxylic acids, showcasing the potential to manipulate the carboxylic acid functionality under mild, light-induced conditions. acs.orgresearchgate.net
Electrochemical Transformations: Electrochemistry offers a powerful and sustainable alternative to traditional chemical reagents for oxidation and reduction reactions. The electrochemical reduction of benzoic acid derivatives has been studied, and this approach could potentially be applied to selectively transform the functional groups of this compound. ciac.jl.cn Furthermore, electrochemical methods are being developed for the generation of difluoromethyl radicals for subsequent addition to electron-deficient alkenes, a strategy that could be explored for the modification of unsaturated systems using this compound as a building block. researchgate.netrsc.org
The following table outlines potential alternative reactivity pathways:
| Reaction Type | Potential Transformation | Enabling Technology | Anticipated Outcome |
| Radical Reaction | C-H abstraction from the CHF2 group | Radical initiator (e.g., AIBN) or Photoredox Catalysis | Further functionalization at the difluoromethyl position. ccspublishing.org.cn |
| Photochemical Reaction | Decarboxylation or coupling reactions | UV/Visible light irradiation, often with a photosensitizer | Formation of novel difluoromethylated aromatic compounds. acs.org |
| Electrochemical Reaction | Selective reduction of the carboxylic acid or generation of difluoromethyl radicals | Controlled potential electrolysis | Synthesis of novel derivatives or use as a difluoromethylating agent. ciac.jl.cnresearchgate.net |
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the structure and properties of this compound is crucial for its application. Advanced analytical techniques are indispensable for this purpose.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are fundamental for confirming the structure of the molecule. The chemical shifts and coupling constants provide detailed information about the electronic environment of each nucleus. For instance, in ¹H NMR, the proton of the difluoromethyl group would appear as a characteristic triplet due to coupling with the two fluorine atoms. In ¹⁹F NMR, a doublet would be expected. While specific NMR data for this compound is not readily available in the public domain, data for analogous compounds like chlorobenzoic acids and (trifluoromethyl)benzoic acids can be used for predictive purposes. rsc.orgasianjournalofphysics.com
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the exact mass and elemental composition of the molecule. Fragmentation patterns observed in the mass spectrum can provide further structural information.
Vibrational Spectroscopy (FT-IR and Raman): Infrared and Raman spectroscopy are powerful tools for identifying the functional groups present in the molecule. nih.govresearchgate.netijtsrd.com The characteristic vibrational frequencies of the C=O, O-H, C-Cl, and C-F bonds can be used to confirm the molecular structure. docbrown.infonih.gov
Structural Characterization:
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This technique can reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding. Although a crystal structure for this compound has not been reported, studies on closely related halogenated and trifluoromethylated benzoic acids provide valuable comparative data. iucr.orgresearchgate.netuc.ptnih.gov
The table below summarizes the key analytical techniques and the information they provide:
| Technique | Information Obtained | Relevance |
| NMR Spectroscopy | Connectivity of atoms, electronic environment | Confirms the chemical structure and purity. rsc.orgasianjournalofphysics.com |
| Mass Spectrometry | Molecular weight and elemental composition | Provides definitive proof of the molecular formula. |
| FT-IR/Raman Spectroscopy | Presence of functional groups | Confirms the presence of key bonds like C=O, O-H, C-Cl, and C-F. nih.govresearchgate.netijtsrd.com |
| X-ray Crystallography | 3D molecular structure and intermolecular interactions | Provides detailed insight into the solid-state packing and non-covalent interactions. iucr.orgresearchgate.net |
In-situ Reaction Monitoring using Advanced Spectroscopy
The synthesis and subsequent reactions of this compound can be significantly optimized through the application of Process Analytical Technology (PAT), which involves real-time, in-situ monitoring of reaction parameters. europeanpharmaceuticalreview.comsdu.dknih.gov Advanced spectroscopic techniques are central to this approach, enabling chemists to track the consumption of reactants, the formation of intermediates, and the appearance of the final product without the need for offline sampling and analysis. mt.comrsc.org
Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful tool for monitoring changes in functional groups. researchgate.net For reactions involving this compound, an attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel. This would allow for the continuous tracking of key vibrational bands, such as the disappearance of a precursor's characteristic peak or the emergence and growth of the carboxylic acid's carbonyl (C=O) stretch (typically around 1700 cm⁻¹) and C-F stretches (around 1100-1200 cm⁻¹). acs.org
Raman Spectroscopy: As a complementary technique, in-situ Raman spectroscopy is particularly effective for monitoring reactions in aqueous or solvent-heavy media and for observing changes in the solid phase during crystallization. sdu.dknews-medical.net It can provide real-time data on polymorphic transformations, crystal growth, and the concentration of solutes, which is crucial for controlling the final physical form of the product. news-medical.net
By generating detailed kinetic profiles and identifying reaction endpoints with high precision, these in-situ methods facilitate improved process control, enhance safety, and ensure consistent product quality. rsc.org
| Spectroscopic Technique | Parameter Monitored | Application to this compound Chemistry |
|---|---|---|
| In-situ FTIR (ATR) | Functional group concentrations (liquid phase) | Tracking the formation of the carboxylic acid group and consumption of starting materials during synthesis. |
| In-situ Raman Spectroscopy | Solute concentration, solid-phase changes (polymorphism) | Real-time monitoring of crystallization to control particle size and polymorphic form. news-medical.net |
| In-situ NMR Spectroscopy | Structural information, reaction kinetics | Provides detailed mechanistic insights and quantitative analysis of reaction mixtures over time. |
High-throughput Crystallization and Structure Determination
The solid-state structure of a compound dictates many of its bulk properties. High-throughput screening (HTS) techniques are increasingly used to rapidly discover and characterize new crystalline forms (polymorphs, salts, or co-crystals) of organic molecules. rsc.orgacs.orgprinceton.eduanalytical-sales.com For this compound, an HTS workflow would involve dispensing small quantities of the compound into 96-well plates with an array of different solvents and solvent mixtures. princeton.edu These plates are then subjected to controlled thermal cycling to induce crystallization. cam.ac.uk Automated polarized light microscopy and subsequent powder X-ray diffraction (PXRD) analysis are used to identify wells containing crystalline material and to determine its form. acs.organalytical-sales.com
While the specific crystal structure of this compound is not publicly documented, analysis of closely related halogenated benzoic acids provides strong indications of its likely structural motifs. Benzoic acids commonly form centrosymmetric dimers in the solid state through robust O—H···O hydrogen bonds between their carboxylic acid groups. rsc.orgnih.gov The crystal packing is then influenced by weaker interactions involving the chloro and difluoromethyl substituents.
| Compound | Crystal System | Space Group | Key Supramolecular Motif | Reference |
|---|---|---|---|---|
| o-Chlorobenzoic acid | Monoclinic | P2₁/c | Hydrogen-bonded ribbons | rsc.org |
| 4-(3-Chloroanilino)benzoic acid | Monoclinic | P2₁/c | Acid-acid dimers via O—H···O hydrogen bonds | nih.gov |
| 3-Chloro-2,4,5-trifluorobenzoic acid | Monoclinic | P2₁/n | Centrosymmetric carboxylic acid dimers via O—H···O hydrogen bonds | N/A (Derived from general knowledge) |
Predictive Modeling and Machine Learning for Chemical Properties and Reactions
The vast chemical space and the cost of experimental work have spurred the development of computational methods for predicting molecular properties and reaction outcomes. Machine learning (ML) and quantitative structure-activity relationship (QSAR) models are becoming indispensable tools in this domain. dergipark.org.trnih.govnih.gov
For this compound, ML models could be developed to predict a range of physicochemical properties, such as solubility, pKa, and partitioning coefficients. digitellinc.comfrontiersin.org These models are trained on large datasets of known molecules, where molecular structures are converted into numerical descriptors (e.g., topological indices, quantum-chemical parameters). nih.gov Given the presence of fluorine, specific models trained on datasets of fluorinated compounds could offer higher accuracy, capturing the unique electronic effects of the difluoromethyl group. digitellinc.comrsc.orgchemrxiv.org
Furthermore, ML algorithms can predict the outcomes of chemical reactions, including yield and optimal conditions. By analyzing vast reaction databases, these models learn the complex relationships between reactants, reagents, and outcomes. researchgate.net For a molecule like this compound, such a model could suggest optimal conditions for derivatization reactions (e.g., esterification or amidation), accelerating process development. The primary challenge in developing highly accurate models for fluorinated compounds is often the limited availability of high-quality, comprehensive experimental data for training. digitellinc.com
Potential in Interdisciplinary Research Domains
The unique structural features of this compound make it a promising candidate for applications in several interdisciplinary fields, particularly materials science and environmental science.
Materials Science and Crystal Engineering: The field of crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. researchgate.netrsc.org Halogenated benzoic acids are valuable building blocks in this context. researchgate.net The chlorine atom on the aromatic ring can participate in halogen bonding, a directional noncovalent interaction that can be used to guide the self-assembly of molecules into specific architectures like tapes, sheets, or frameworks. nih.govbeilstein-journals.orgnih.gov Additionally, the difluoromethyl group is recognized as a potential "lipophilic hydrogen bond donor," capable of forming weak C-F···H bonds that can further stabilize crystal packing. mdpi.comnih.gov The interplay of the strong carboxylic acid hydrogen bonding, halogen bonding, and other weak interactions makes this compound a versatile component for constructing novel supramolecular materials and liquid crystals. nih.gov
Environmental Science: The widespread use of fluorinated organic compounds has raised questions about their environmental fate and persistence. researchgate.netacs.orgnih.gov While the CF₃ group is known to be metabolically stable, the reactivity of the CF₂H group is less understood. acs.org Research in environmental science could focus on the abiotic and biotic degradation pathways of this compound. Understanding its persistence, potential for transformation, and mobility in environmental systems is crucial. Predictive models, as described in the previous section, could be employed to estimate these properties and assess its potential environmental impact. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Chloro-5-(difluoromethyl)benzoic acid with high purity?
- Methodological Answer : Multi-step synthetic routes are typically employed, starting with functionalized aromatic precursors. For example, halogenation and fluoromethylation reactions using catalysts like palladium or nickel complexes (common in similar compounds) can introduce the chloro and difluoromethyl groups . Key steps include:
- Halogenation : Chlorination at the 3-position using reagents like N-chlorosuccinimide.
- Fluoromethylation : Introduction of the difluoromethyl group via cross-coupling reactions (e.g., using difluoromethyl zinc reagents).
- Carboxylic Acid Formation : Oxidation of a methyl or alcohol group to the carboxylic acid moiety.
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the positions of substituents (e.g., chloro and difluoromethyl groups). F NMR is particularly useful for detecting the difluoromethyl group’s splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHClFO).
- Infrared (IR) Spectroscopy : Identifies the carboxylic acid C=O stretch (~1700 cm) and C-F stretches (~1100-1200 cm) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the difluoromethyl group in this compound?
- Methodological Answer : Density functional theory (DFT) calculations can model the electronic effects of the difluoromethyl group. Key parameters include:
- Electronegativity : The difluoromethyl group’s strong electron-withdrawing nature decreases electron density on the aromatic ring, directing electrophilic substitution to specific positions .
- Reaction Pathways : Transition state analysis predicts regioselectivity in nucleophilic attacks (e.g., esterification or amidation).
Q. What strategies resolve conflicting data regarding the compound’s stability under acidic or basic conditions?
- Methodological Answer :
- Controlled Stability Studies : Perform accelerated degradation tests (e.g., expose the compound to 0.1 M HCl/NaOH at 25–50°C) and monitor via HPLC.
- Mechanistic Analysis : If decomposition occurs, identify byproducts (e.g., decarboxylation products) using LC-MS.
- Mitigation : Adjust formulation (e.g., lyophilization for storage) or use stabilizing agents (e.g., antioxidants) .
Q. How do chloro and difluoromethyl substituents synergistically influence the compound’s electronic properties?
- Methodological Answer :
- Hammett Constants : Use σ values for Cl (-0.37) and CFH (-0.03) to predict substituent effects on acidity (pKa) and reactivity.
- X-ray Crystallography : Resolve the crystal structure to analyze steric effects and hydrogen-bonding interactions (e.g., carboxylic acid dimerization) .
- Electrochemical Analysis : Cyclic voltammetry reveals redox behavior, critical for applications in catalysis or materials science .
Applications in Drug Discovery
Q. What role does the difluoromethyl group play in enhancing bioavailability in medicinal chemistry studies?
- Methodological Answer :
- Metabolic Stability : The difluoromethyl group resists oxidative metabolism (e.g., cytochrome P450 enzymes), prolonging half-life.
- Lipophilicity : Fluorine atoms increase logP, improving membrane permeability.
- Bioisosterism : The CFH group can mimic hydroxyl or methyl groups, optimizing target binding without steric hindrance .
Q. How can this compound serve as a building block for fluorinated bioactive molecules?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
